(4-Phenylcyclohexyl)methanol (4-Phenylcyclohexyl)methanol
Brand Name: Vulcanchem
CAS No.: 83811-73-8
VCID: VC21220421
InChI: InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2
SMILES: C1CC(CCC1CO)C2=CC=CC=C2
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol

(4-Phenylcyclohexyl)methanol

CAS No.: 83811-73-8

Cat. No.: VC21220421

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

(4-Phenylcyclohexyl)methanol - 83811-73-8

Specification

CAS No. 83811-73-8
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
IUPAC Name (4-phenylcyclohexyl)methanol
Standard InChI InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2
Standard InChI Key SRPDEHMURXAMGW-UHFFFAOYSA-N
SMILES C1CC(CCC1CO)C2=CC=CC=C2
Canonical SMILES C1CC(CCC1CO)C2=CC=CC=C2

Introduction

Chemical Identity and Physical Properties

(4-Phenylcyclohexyl)methanol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group at the 4-position and a hydroxymethyl group. With the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol, this compound belongs to the alcohol functional class . The chemical structure features a specific three-dimensional arrangement that influences its chemical reactivity and biological interactions.

The compound's identification parameters are comprehensively detailed in Table 1, providing essential reference data for researchers and chemists working with this substance.

Table 1: Chemical Identification Parameters of (4-Phenylcyclohexyl)methanol

ParameterValue
IUPAC Name(4-phenylcyclohexyl)methanol
CAS Number83811-73-8
Molecular FormulaC₁₃H₁₈O
Molecular Weight190.28 g/mol
Standard InChIInChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2
Standard InChIKeySRPDEHMURXAMGW-UHFFFAOYSA-N
Canonical SMILESC1CC(CCC1CO)C2=CC=CC=C2
PubChem Compound ID3100608

Synthetic Methods and Chemical Reactivity

Chemical Reactions

As an alcohol, (4-Phenylcyclohexyl)methanol exhibits reactivity patterns characteristic of this functional group. These include:

  • Oxidation reactions that can convert the alcohol to corresponding aldehydes or carboxylic acids

  • Substitution reactions where the hydroxyl group is replaced by other functional groups

  • Esterification reactions with carboxylic acids to form esters

These reactions provide potential synthetic routes to various derivatives with modified properties and functions, expanding the compound's utility in research and development contexts.

Biological and Pharmacological Activities

Pharmacological Profile

Recent investigations have explored (4-Phenylcyclohexyl)methanol's interaction with biological systems. Studies suggest that the compound may possess properties similar to known analgesics, though the specific mechanisms remain to be fully elucidated. This similarity to analgesic compounds makes it a molecule of interest for pharmacological research.

The unique structural features of this compound, particularly the combination of a cyclohexyl ring with a phenyl substituent, likely contribute to its biological activity profile. These structural elements potentially enable interaction with various biological targets, including possible receptor binding mechanisms that could explain observed pharmacological effects.

Exposure RouteRecommended Action
InhalationImmediately relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Skin ContactRinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.
Eye ContactRemove contact lenses if present. Flush eyes immediately with large amounts of water, separating eyelids to ensure adequate flushing. Promptly seek medical attention.
IngestionRinse mouth with water if person is conscious. Never give anything by mouth to an unconscious person. Seek medical attention. Do NOT induce vomiting unless directed to do so by medical personnel.

Structural Comparisons and Molecular Relationships

Understanding the structural relationships between (4-Phenylcyclohexyl)methanol and similar compounds provides valuable insights into its potential properties and applications. The compound's structure positions it within a family of cyclohexyl-containing alcohols that share certain chemical and potentially pharmacological characteristics.

Table 3: Comparison of (4-Phenylcyclohexyl)methanol with Related Compounds

CompoundKey Structural DifferencePotential Impact on Properties
CyclohexylmethanolLacks the phenyl groupReduced lipophilicity; altered receptor interactions
Phenylmethanol (Benzyl alcohol)Lacks the cyclohexane ringIncreased rigidity; different pharmacokinetic profile
(4-Phenylcyclohexyl)carboxylic acidCarboxylic acid instead of hydroxymethyl groupDifferent hydrogen bonding pattern; altered solubility

Each structural modification impacts the compound's physical properties, chemical reactivity, and biological activity profile, demonstrating the importance of structure-activity relationships in molecular design and development.

Current Research Directions and Future Prospects

Research Status

The current research landscape for (4-Phenylcyclohexyl)methanol appears relatively limited based on available literature. The compound has been studied primarily in the context of organic synthesis and as a potential pharmaceutical precursor, but detailed reports of specific applications remain scarce in public scientific literature.

Future Research Opportunities

Several promising research directions could expand our understanding of this compound:

  • Structure-activity relationship studies to determine the influence of substitution patterns on biological activity

  • Development of novel synthetic methodologies to improve yield and purity

  • Investigation of potential therapeutic applications, particularly in areas related to neurological conditions

  • Exploration of the compound's potential as a building block for more complex molecular structures

These research avenues could significantly enhance the compound's utility and application scope in scientific and industrial contexts.

Analytical TechniqueInformation ProvidedTypical Parameters
Nuclear Magnetic Resonance (NMR)Structural confirmation, purity assessment¹H and ¹³C NMR in deuterated solvents
Mass Spectrometry (MS)Molecular weight confirmation, fragmentation patternVarious ionization techniques (EI, ESI)
Infrared Spectroscopy (IR)Functional group identificationCharacteristic OH stretching band
High-Performance Liquid Chromatography (HPLC)Purity determination, separationReverse-phase conditions typically used

These analytical approaches provide complementary information that collectively enables comprehensive characterization of the compound's identity, purity, and structural features.

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